molecular formula C31H49N5O8S B1673853 4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid CAS No. 137005-17-5

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid

Cat. No.: B1673853
CAS No.: 137005-17-5
M. Wt: 651.8 g/mol
InChI Key: TXTJVOOURRNANH-QEXBQMGZSA-N
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Description

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid (hereafter referred to by its full systematic name) is a synthetic nonpeptide antagonist of neuropeptide receptors. Its structure features a pentanoic acid backbone modified with a carbamoyl group (N-(3-methoxypropyl)-N-pentyl) at position 4 and a 2-naphthylsulfonyl moiety at position 3. Its (S)-arginium salt form, KSG504, has been studied as a monohydrate salt to enhance solubility and bioavailability .

Key structural attributes:

  • 2-Naphthylsulfonyl group: Contributes to lipophilicity and π-π stacking interactions with hydrophobic receptor pockets.
  • Pentanoic acid core: Serves as a scaffold for functional group attachments, balancing rigidity and flexibility.

Properties

CAS No.

137005-17-5

Molecular Formula

C31H49N5O8S

Molecular Weight

651.8 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid

InChI

InChI=1S/C25H35NO6S.C6H14N4O2/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23;7-4(5(11)12)2-1-3-10-6(8)9/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t22-;4-/m00/s1

InChI Key

TXTJVOOURRNANH-QEXBQMGZSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-N-(3-methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
KSG 504
KSG-504
L-Arginine, mono((R)-5-((3-methoxypropyl)pentylamino)-4-((2-naphthalenylsulfonyl)methyl)-5-oxopentanoate)

Origin of Product

United States

Preparation Methods

The synthesis of KSG-504 involves several steps:

Chemical Reactions Analysis

KSG-504 undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C25H35N3O6S
  • Molecular Weight : 651.8 g/mol
  • IUPAC Name : (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid .

Anticancer Activity

Recent studies have indicated that compounds similar to 4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid exhibit significant anticancer properties. Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that it exhibits effective antibacterial and antifungal properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The molecular docking studies suggest that it interacts favorably with bacterial enzymes, enhancing its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

This compound has been explored for its potential as a tachykinin receptor antagonist. This mechanism is relevant in treating inflammatory diseases, pain, and migraine conditions. The compound's ability to modulate neurokinin receptors may provide therapeutic benefits in managing these conditions .

Antioxidant Activity

The antioxidant properties of this compound have also been studied, with findings indicating that it can scavenge free radicals effectively. This activity is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A series of derivatives based on the structure of this compound were synthesized and tested for their anticancer activity against various cell lines. The results showed that specific modifications to the molecular structure enhanced the anticancer efficacy significantly.

Case Study 2: Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of this compound was evaluated against standard antibiotics. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents.

Summary Table of Findings

ApplicationActivity TypeNotable Results
AnticancerCell line inhibitionIC50 values between 1.9 - 7.52 μg/mL
AntimicrobialBacterial/FungalEffective against Pseudomonas and Staphylococcus
Anti-inflammatoryTachykinin antagonistPotential in treating pain and inflammation
AntioxidantFree radical scavengingSignificant inhibition of DPPH radicals

Mechanism of Action

KSG-504 exerts its effects by antagonizing CCK-A receptors. It inhibits the binding of cholecystokinin to these receptors, thereby reducing the secretion of pancreatic enzymes and other digestive processes. This inhibition is dose-dependent and has been shown to significantly reduce pancreatic amylase output and other enzyme secretions .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize its properties, the compound is compared below with structurally related esters, sulfonamides, and receptor antagonists.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications Source/Reference
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid C25H35NO6S Carbamoyl, sulfonyl, naphthyl Nonpeptide neuropeptide receptor antagonist; KSG504 salt form improves solubility
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C10H19NO5 Hydroxy, oxycarbonylamino Limited toxicological data; no classified hazards
ICID6888 (2-ethyl-5,6,7,8-tetrahydro-4-([2'-{1H-tetrazol-5-yl}biphenyl-4-yl]methoxy)quinoline) C25H25N5O Tetrazole, biphenyl, quinoline Angiotensin II receptor antagonist; tetrazole enhances binding affinity
ICID8731 (2-ethyl-4-([2'-{1H-tetrazol-5-yl}biphenyl-4-yl]methoxy)quinoline) C25H23N5O Tetrazole, biphenyl, quinoline Similar to ICID6888 but lacks tetrahydro modification; reduced metabolic stability
Pentanoic acid, ethyl ester C7H14O2 Ester Chromatography standard; volatile flavorant

Key Observations:

Functional Group Impact: The 2-naphthylsulfonyl group in the target compound distinguishes it from simpler esters (e.g., pentanoic acid ethyl ester) and hydroxy derivatives (e.g., compound). This group likely enhances receptor binding specificity compared to non-sulfonylated analogs . Carbamoyl vs. Tetrazole: Unlike ICID6888 and ICID8731, which rely on tetrazole groups for receptor interaction, the target compound uses a carbamoyl group. This may reduce off-target effects but could alter pharmacokinetics .

This highlights a critical gap in risk assessment for sulfonamide-based antagonists .

Biological Activity

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid, often referred to as a cholecystokinin (CCK) A receptor antagonist, has garnered attention for its potential therapeutic applications. This compound is characterized by a complex structure that includes a naphthyl sulfonyl moiety, which is critical for its biological activity. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.

  • Molecular Formula : C₃₁H₄₃N₃O₄S
  • Molecular Weight : 651.8 g/mol .
  • Structure : The compound features a carbamoyl group linked to a pentanoic acid backbone, with a methoxypropyl side chain and a naphthyl sulfonyl group.

The primary action of this compound is as an antagonist of the CCK A receptor. CCK receptors are involved in various physiological processes, including digestion and appetite regulation. By inhibiting these receptors, the compound may influence gastrointestinal motility and satiety signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antagonistic activity against CCK A receptors. In vitro evaluations have shown that it effectively inhibits CCK-induced signaling pathways in various cell lines.

  • Receptor Binding Affinity : Studies indicate that the compound has a high affinity for CCK A receptors, which suggests its potential as a therapeutic agent in conditions related to dysregulated CCK signaling.
  • Functional Assays : In functional assays, the compound has been shown to decrease intracellular calcium levels in response to CCK stimulation, confirming its role as an antagonist .

Case Studies

Several case studies have highlighted the pharmacological effects of this compound:

  • Appetite Regulation : In animal models, administration of the compound resulted in reduced food intake, suggesting its potential application in obesity management.
  • Gastrointestinal Disorders : The compound has been evaluated for its effects on gastrointestinal motility, with findings indicating that it may alleviate symptoms associated with dyspepsia and other gastrointestinal disorders.

Data Table: Biological Activity Summary

Study TypeFindingsReference
In Vitro BindingHigh affinity for CCK A receptors
Functional AssaysDecreased intracellular calcium levels
Animal StudiesReduced food intake; potential anti-obesity effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 2
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4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid

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